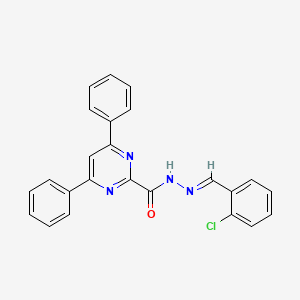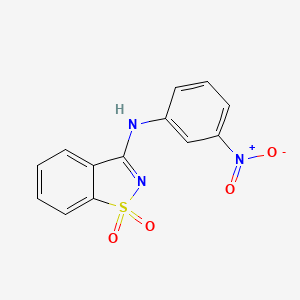![molecular formula C16H13ClN4OS B5509583 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5509583.png)
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea often involves the reaction of thioureas with other chemical agents under specific conditions. For example, compounds with thiadiazole structures have been synthesized using microwave-assisted Hantzsch reactions and reactions involving chloroacetylchloride and thiazol-2-amine, demonstrating the versatility of synthesis methods for thiadiazole derivatives (Kamila, Mendoza, & Biehl, 2012).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea, is often analyzed using spectroscopic methods and X-ray crystallography. These analyses reveal the intricacies of intramolecular and intermolecular interactions that stabilize the compound's structure, as seen in the detailed structural analysis of related thiadiazole compounds (Dani et al., 2013).
Chemical Reactions and Properties
Thiadiazole derivatives participate in various chemical reactions that highlight their reactivity and potential utility in synthesis and biological applications. For instance, reactions involving thioureas and phenacyl bromides lead to the formation of trisubstituted thiazoles, showcasing the chemical versatility of thiadiazole compounds (Count & Jarvis, 1977).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments and applications. Studies on compounds with similar structures provide insights into these properties, facilitating the prediction and manipulation of the physical characteristics of new thiadiazole derivatives (Süleymanoğlu et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are key to the application of thiadiazole derivatives in various fields. Investigations into the synthesis and reactivity of specific thiadiazole compounds provide valuable data on their potential uses and limitations (Androsov & Neckers, 2007).
Wissenschaftliche Forschungsanwendungen
Cytokinin-like Activity
- Research has highlighted the cytokinin-like activity ofN-phenylurea derivatives, particularly emphasizing their influence on plant regeneration assays. Notably, compounds within this class, like N-phenyl-N′-1,3,4-thiadiazol-2-ylurea, have demonstrated the ability to induce shoot regeneration in the absence of auxin, showcasing a significant cytokinin-like activity which can be crucial for agricultural and botanical research (Ricci et al., 2001).
Antimicrobial Activity
- Studies on thiadiazole derivatives, including structures similar to N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea, have shown promising antimicrobial properties against various pathogenic microorganisms. Compounds such as 4-[4-((4-chlorobenzyl)oxy)-phenyl]-1,2,3-thiadiazole have been
screened for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, displaying significant inhibition levels. This suggests their potential utility as antibiotics, given their strong antimicrobial activity and low genotoxicity, indicating a promising area for further pharmaceutical development (Al-Smadi et al., 2019).
Anticancer Activity
- The synthesis and pharmacological evaluation of novel thiadiazoles and thiazoles, incorporating structures akin to N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea, have been explored as anticancer agents. Certain derivatives have shown promising anticancer activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy research (Gomha et al., 2015).
Binding Characteristics and Pharmacokinetics
- The binding characteristics of thiadiazole derivatives to human serum albumin have been studied, which is crucial for understanding the pharmacokinetic mechanisms of drugs. This research provides insights into how these compounds interact within the human body, potentially guiding the design of more effective therapeutic agents (Karthikeyan et al., 2017).
Anti-inflammatory Activity
- The anti-inflammatory properties of N-phenylurea derivatives, especially those containing thiadiazole moieties, have been investigated. These studies suggest that such compounds could offer new pathways for developing anti-inflammatory medications, given their potent activity in preclinical models (Fatima et al., 2014).
Eigenschaften
IUPAC Name |
1-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS/c17-12-8-6-11(7-9-12)10-14-20-21-16(23-14)19-15(22)18-13-4-2-1-3-5-13/h1-9H,10H2,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEZDWIKSSIDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5509504.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5509511.png)


![2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5509539.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5509545.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B5509549.png)

![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1H-pyrrol-3-ylcarbonyl)piperidine](/img/structure/B5509562.png)
![2-[2-(methylthio)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5509563.png)
![8-[(2-oxopyrrolidin-1-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509571.png)
![2-{[(4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5509573.png)
![2-[(5-methyl-3-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509586.png)